molecular formula C17H22N2 B10794962 1-(4,4,7-Trimethylindeno[1,2-b]pyrrol-1-yl)propan-2-amine

1-(4,4,7-Trimethylindeno[1,2-b]pyrrol-1-yl)propan-2-amine

Cat. No.: B10794962
M. Wt: 254.37 g/mol
InChI Key: IPIHGDDHIVDPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for Ro 600332 are not extensively documented in publicly available sources. it is known that the compound belongs to the class of organic heterocyclic drugs, which typically involve complex multi-step synthesis processes. Industrial production methods for such compounds often include the use of advanced organic synthesis techniques, purification processes, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Ro 600332 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ro 600332 may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .

Scientific Research Applications

Mechanism of Action

Ro 600332 exerts its effects by selectively activating serotonin 2C receptors in the brain. These receptors are involved in regulating various neurotransmitter systems, including dopamine and norepinephrine. By activating serotonin 2C receptors, Ro 600332 modulates the release of these neurotransmitters, which can have therapeutic effects in treating mood and anxiety disorders. The molecular targets and pathways involved in the mechanism of action of Ro 600332 include the phospholipase C pathway and the inositol phosphate signaling pathway .

Comparison with Similar Compounds

Ro 600332 is unique in its high selectivity for serotonin 2C receptors compared to other similar compounds. Some similar compounds include:

    Ro 60-0175: Another selective serotonin 2C receptor agonist with similar pharmacological properties.

    MK212: A partial agonist at serotonin 2C receptors, which also exhibits activity at other serotonin receptor subtypes.

    mCPP: A non-selective serotonin receptor agonist that acts on multiple serotonin receptor subtypes.

Ro 600332 stands out due to its higher selectivity and efficacy at serotonin 2C receptors, making it a valuable tool for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

1-(4,4,7-trimethylindeno[1,2-b]pyrrol-1-yl)propan-2-amine

InChI

InChI=1S/C17H22N2/c1-11-5-6-14-13(9-11)16-15(17(14,3)4)7-8-19(16)10-12(2)18/h5-9,12H,10,18H2,1-4H3

InChI Key

IPIHGDDHIVDPOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(C3=C2N(C=C3)CC(C)N)(C)C

Origin of Product

United States

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